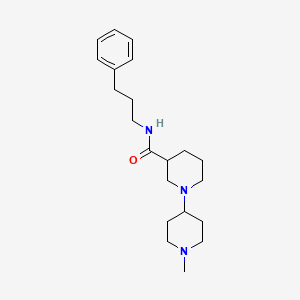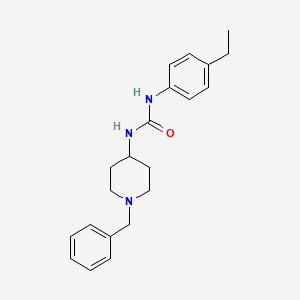![molecular formula C23H19BrN2O5 B5351358 N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5351358.png)
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic amino acid derivative that belongs to the family of acryloylphenylalanine compounds.
作用機序
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine works by inhibiting the function of the Golgi complex, which is responsible for the processing and sorting of proteins in the cell. This compound binds to the ADP-ribosylation factor (ARF) on the Golgi complex, preventing the formation of COPI-coated vesicles, which are responsible for the transport of proteins from the Golgi complex to the endoplasmic reticulum. This results in the accumulation of proteins in the Golgi complex, leading to its fragmentation and loss of function.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells by disrupting the function of the Golgi complex. This compound has also been found to inhibit the release of inflammatory cytokines, such as TNF-alpha, IL-6, and IL-1 beta, from activated macrophages. Additionally, this compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels, by inhibiting the migration and proliferation of endothelial cells.
実験室実験の利点と制限
One of the advantages of using N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine in lab experiments is its specificity for the Golgi complex. This compound has been found to have minimal effects on other organelles in the cell, making it a useful tool for studying the function of the Golgi complex. However, one of the limitations of using this compound is its potential toxicity to cells. This compound has been found to induce apoptosis in some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine. One area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research is the study of the role of the Golgi complex in the development and progression of cancer. This compound has been found to have anti-tumor properties, and further research may lead to the development of new cancer therapies. Additionally, the use of this compound as a tool to study membrane trafficking in living cells may lead to a better understanding of the mechanisms underlying various diseases.
Conclusion
In conclusion, this compound is a synthetic amino acid derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of 3-bromobenzaldehyde with 2-furoyl glycine ethyl ester to form a Schiff base intermediate, which is then reacted with L-phenylalanine to form this compound. This compound has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties and has been used as a tool in the study of intracellular protein trafficking. This compound works by inhibiting the function of the Golgi complex, leading to its accumulation and fragmentation. This compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of this compound, including the development of this compound analogs and the study of the role of the Golgi complex in cancer development and progression.
合成法
The synthesis of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine involves the reaction of 3-bromobenzaldehyde with 2-furoyl glycine ethyl ester to form a Schiff base intermediate. This intermediate is then reacted with L-phenylalanine to form this compound. The process of synthesis is carried out under controlled conditions in a laboratory.
科学的研究の応用
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has been used as a tool in the study of intracellular protein trafficking and as a probe to study membrane trafficking in living cells. It has also been used as a tool to study the role of the Golgi complex in the secretion of proteins.
特性
IUPAC Name |
2-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5/c24-17-9-4-8-16(12-17)14-18(25-22(28)20-10-5-11-31-20)21(27)26-19(23(29)30)13-15-6-2-1-3-7-15/h1-12,14,19H,13H2,(H,25,28)(H,26,27)(H,29,30)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIDMQZXZZBSFA-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5351278.png)

![5-(2-chloro-6-fluorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one acetate](/img/structure/B5351293.png)
![1-(4-fluorobenzyl)-5-[(2-methoxypyridin-3-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5351304.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5351309.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351331.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)
![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5351354.png)

![N-(4-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5351368.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351377.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5351380.png)